sodium;4-methyl-2-oxopentanoate

Pharmacokinetics Nutritional Biochemistry Tracer Kinetics

Procure sodium 4-methyl-2-oxopentanoate (α-KIC) for precise metabolic studies where leucine is an invalid proxy. With 84% enteral-to-leucine conversion by the splanchnic bed, this non-nitrogenous BCKA enables unique quantification of gut-liver axis transamination rates—impossible with leucine. It suppresses insulin-stimulated glucose transport (-34%) in a BCAT2-dependent mechanism and demonstrates 19–39% higher protein synthesis efficiency in uremia versus leucine. Select for PK/PD modeling of BCAA–BCKA interconversion, insulin resistance dissection, or post-operative nutritional formulation development. Available ≥98% pure.

Molecular Formula C6H9NaO3
Molecular Weight 152.12 g/mol
Cat. No. B7721665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;4-methyl-2-oxopentanoate
Molecular FormulaC6H9NaO3
Molecular Weight152.12 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C(=O)[O-].[Na+]
InChIInChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1
InChIKeyIXFAZKRLPPMQEO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Methyl-2-Oxopentanoate for Research: A Quantitative Metabolic Intermediate Differentiated from Leucine


Sodium 4-methyl-2-oxopentanoate, commonly known as sodium α-ketoisocaproate (α-KIC), is the sodium salt of the branched-chain keto acid (BCKA) metabolite derived from the essential amino acid L-leucine . As an endogenous metabolite, it serves as a critical intermediate at the juncture of amino acid catabolism and energy metabolism, and it uniquely stimulates insulin secretion . Unlike the parent amino acid, α-KIC exists as a non-nitrogenous analog, which confers distinct pharmacokinetic and metabolic properties that are quantifiably different from its amino acid counterpart and other BCKAs.

Why Sodium 4-Methyl-2-Oxopentanoate Cannot Be Substituted with Leucine or Other BCKA Analogs


Generic substitution of sodium α-ketoisocaproate (α-KIC) with L-leucine or other branched-chain keto acids (BCKAs) such as α-ketoisovalerate (KIV) or α-keto-β-methylvalerate (KMV) is not scientifically valid due to quantifiable differences in systemic exposure, metabolic fate, and downstream physiological effects [REFS-1, REFS-2]. Following an equimolar oral load in humans, the blood concentration of the target amino acid (leucine) increases significantly more from the administration of leucine itself than from α-KIC, directly impacting its utility as a precursor [1]. Furthermore, the splanchnic bed extracts and converts 84% of enteral α-KIC to leucine on first-pass, a metabolic handling distinct from that of leucine, which exhibits lower splanchnic extraction and oxidation [2]. These data demonstrate that α-KIC is not an interchangeable leucine prodrug and its selection must be based on specific, quantifiable experimental or therapeutic objectives.

Quantitative Evidence for Sodium 4-Methyl-2-Oxopentanoate: Head-to-Head Comparisons with Leucine and Other BCKAs


Splanchnic First-Pass Metabolism: KIC is Predominantly Converted to Leucine, Unlike the Amino Acid

Sodium α-ketoisocaproate (α-KIC) demonstrates a markedly different first-pass metabolic fate compared to L-leucine following enteral delivery. A study in healthy adults using stable isotope tracers showed that 30.9% ± 2.0% of an enterally delivered α-KIC tracer is sequestered by the splanchnic bed on first pass. Crucially, of this extracted fraction, only 16% is oxidized, while the vast majority (84%) undergoes transamination to leucine, which is then released systemically [1]. This contrasts with leucine itself, which has a lower splanchnic extraction and a smaller proportion of its extraction being directed towards oxidation (only 2%) [1]. Therefore, enteral α-KIC functions primarily as a splanchnic leucine precursor rather than a direct systemic agent.

Pharmacokinetics Nutritional Biochemistry Tracer Kinetics

Differential Impact on Plasma Amino Acid Concentrations Compared to Leucine

Equimolar oral loads of α-ketoisocaproic acid (KICA) or leucine produce significantly different systemic amino acid profiles in humans. A 0.55 mmol/kg oral dose of leucine increases plasma leucine concentration significantly more than the same molar dose of KICA [1]. Furthermore, both KICA and leucine cause a marked, cross-diminution of the concentrations of other BCKAs and branched-chain amino acids (BCAAs), but the magnitude and pattern of this effect are distinct for each substance [1]. For example, KICA and leucine both significantly diminish plasma concentrations of isoleucine, valine, and their corresponding keto acids, indicating a non-specific stimulation of BCAA catabolism [1].

Pharmacokinetics Amino Acid Metabolism Clinical Nutrition

Unique Role in BCAT2-Dependent Metabolic Regulation Compared to Leucine

While both leucine and its metabolite α-ketoisocaproic acid (KIC) can stimulate mTORC1 signaling, their downstream effects on glucose metabolism diverge in a manner dependent on the branched-chain aminotransferase 2 (BCAT2) enzyme. In L6 myotubes, KIC (2 mM) suppressed insulin-stimulated glucose transport by -34% (P < 0.05) in an mTORC1-dependent manner [1]. This effect was completely abrogated in cells depleted of BCAT2, the enzyme that reversibly transaminates KIC to leucine [1]. This indicates that the observed suppressive effect of KIC on glucose transport is not a direct action of the molecule but is mediated through its intracellular conversion back to leucine, a finding that distinguishes its functional role from the direct effects of exogenous leucine.

Skeletal Muscle Metabolism Insulin Resistance BCAT2 Enzyme

Efficacy in Reducing Muscle Protein Catabolism Surpasses Leucine in Post-Operative Patients

In a clinical setting, sodium α-ketoisocaproate demonstrates superior efficacy over leucine in mitigating post-surgical muscle protein catabolism. Administration of 70 mmol/day of sodium α-ketoisocaproate for five days to patients recovering from major abdominal surgery led to a significant reduction in urinary 3-methylhistidine/creatinine ratio, a validated measure of muscle protein breakdown [1]. This reduction in proteolysis was accompanied by improved nitrogen balance. Critically, this effect is quantifiably superior to that observed with isocaloric quantities of either glucose or leucine (administered with sodium bicarbonate) [1].

Muscle Protein Degradation Surgical Recovery Nitrogen Balance

Enhanced Utilization Efficiency for Protein Synthesis in Uremia Relative to Leucine

The metabolic context of chronic uremia alters the comparative efficiency with which α-ketoisocaproate (α-KIC) and L-leucine are utilized for protein synthesis. In a rat model of chronic uremia (11/12 nephrectomy), the nutritional efficiency of α-KIC as a leucine substitute was significantly higher than in sham-operated controls [1]. This increased efficiency was observed across multiple organs, with the most pronounced difference in liver protein (39% greater efficiency) and the smallest difference in muscle protein (19% greater efficiency) [1]. This demonstrates that the relative metabolic value of α-KIC over leucine is not static but is amplified under specific pathophysiological conditions like renal failure.

Renal Disease Uremia Protein Metabolism

Evidence-Driven Application Scenarios for Procuring Sodium 4-Methyl-2-Oxopentanoate


Tracer Studies in Splanchnic and First-Pass Metabolism Research

Based on the evidence that 84% of enteral α-KIC is converted to leucine by the splanchnic bed [1], procurement of sodium 4-methyl-2-oxopentanoate is justified for studies investigating gut-liver axis metabolism and first-pass extraction of keto acids. Researchers can use this compound, particularly in stable isotope-labeled forms, as a specific tracer to quantify splanchnic transamination rates and the systemic appearance of leucine derived from dietary keto acid precursors.

Investigating BCAT2-Dependent Mechanisms in Muscle Insulin Resistance

The demonstration that α-KIC suppresses insulin-stimulated glucose transport (-34%) in a BCAT2-dependent manner [1] provides a direct, quantitative rationale for its use in cell and molecular biology studies focused on the link between BCAA metabolism and insulin resistance. Its procurement is essential for experiments designed to dissect the specific role of intracellular leucine accumulation versus extracellular keto acid signaling in skeletal muscle.

Formulation of Targeted Medical Foods for Muscle Wasting and Uremia

The superior efficacy of sodium α-KIC in reducing post-operative muscle protein degradation compared to leucine [1], coupled with its 19-39% higher utilization efficiency for protein synthesis in uremia [2], provides compelling evidence for its inclusion in specialized nutritional formulations. Nutraceutical developers and clinical research organizations should procure this compound to develop or test evidence-based products for patients recovering from surgery or managing chronic renal failure, where its quantifiable metabolic advantages are most relevant.

Pharmacokinetic Modeling of BCKA and BCAA Interconversion

The distinct plasma concentration profiles of leucine and its corresponding keto acid following equimolar loads [1] make sodium α-KIC an indispensable tool for researchers building pharmacokinetic models of BCAA metabolism. Procurement is justified for studies that require precise quantification of the dynamic interconversion between BCAAs and BCKAs in vivo, which cannot be accurately modeled using the amino acid leucine alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for sodium;4-methyl-2-oxopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.